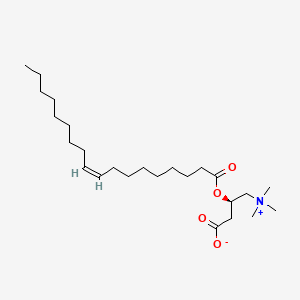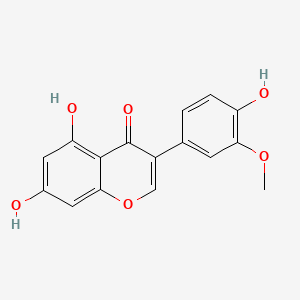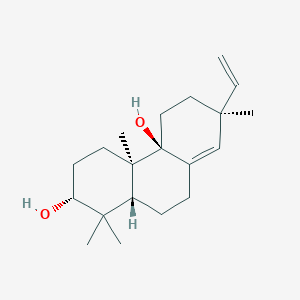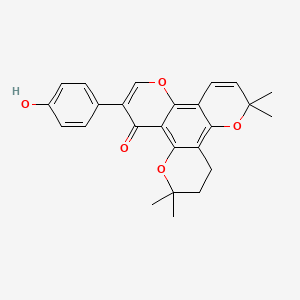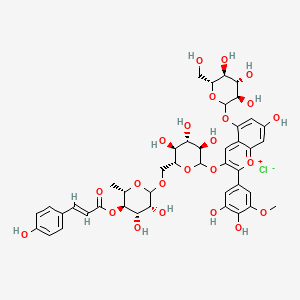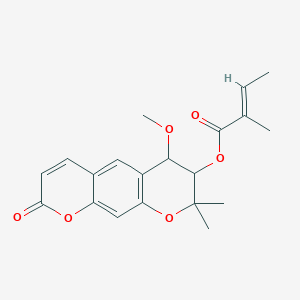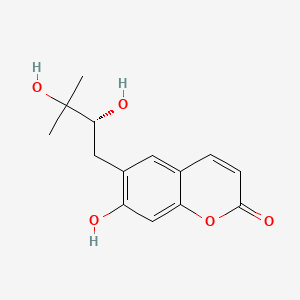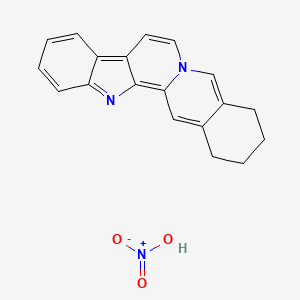
センプロビリン硝酸塩
説明
Sempervirine nitrate is a phytochemical compound with the chemical formula C19H17N3O3 It is a derivative of sempervirine, an alkaloid found in the plant Gelsemium elegans
科学的研究の応用
Chemistry: Used as a reference substance in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential anti-cancer properties, particularly in hepatocellular carcinoma and glioma cells. .
Industry: Utilized in the development of phytochemical standards for quality control in herbal products.
作用機序
Target of Action
Sempervirine nitrate, an alkaloid derived from Gelsemium elegans Benth , primarily targets the Wnt/β-Catenin pathway . This pathway plays a crucial role in cell proliferation and is often dysregulated in various types of cancers, including hepatocellular carcinoma (HCC) .
Mode of Action
Sempervirine nitrate interacts with its targets by inhibiting the Wnt/β-Catenin pathway . It significantly inhibits the nuclear aggregation level of β-catenin, indicating that sempervirine may act on the transcriptional activity of β-catenin to regulate cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sempervirine nitrate is the Wnt/β-Catenin pathway . By inhibiting this pathway, sempervirine nitrate induces apoptosis and inhibits the proliferation of HCC cells . Additionally, sempervirine nitrate has been found to induce cell cycle arrest during the G1 phase, up-regulate p53, and down-regulate cyclin D1, cyclin B1, and CDK2 .
Result of Action
The primary result of sempervirine nitrate’s action is the inhibition of cell proliferation and the induction of apoptosis in HCC cells . This is achieved through the regulation of the Wnt/β-Catenin pathway . Furthermore, sempervirine nitrate has been shown to enhance the anti-tumor effect of sorafenib in vivo .
生化学分析
Biochemical Properties
Sempervirine nitrate interacts with several biomolecules, most notably within the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and apoptosis, and Sempervirine nitrate’s interaction with it has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis .
Cellular Effects
Sempervirine nitrate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In HCC cells, Sempervirine nitrate has been shown to inhibit proliferation and induce apoptosis .
Molecular Mechanism
Sempervirine nitrate exerts its effects at the molecular level through several mechanisms. It has been found to interact with the Wnt/β-catenin pathway, leading to the inhibition of HCC cell proliferation and the induction of apoptosis . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Sempervirine nitrate change over time in laboratory settings. While specific information on Sempervirine nitrate’s stability, degradation, and long-term effects on cellular function is limited, it has been demonstrated that it can inhibit HCC growth in a dose-dependent manner .
Metabolic Pathways
Sempervirine nitrate is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not currently known, it has been shown to regulate the Wnt/β-catenin pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sempervirine nitrate typically involves the extraction of sempervirine from Gelsemium elegans, followed by its conversion to the nitrate form. The process begins with the isolation of sempervirine through solvent extraction and chromatographic techniques. Once isolated, sempervirine is reacted with nitric acid under controlled conditions to form sempervirine nitrate. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of sempervirine nitrate involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using column chromatography. The purified sempervirine is then converted to its nitrate form using nitric acid. The final product is obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
Sempervirine nitrate undergoes various chemical reactions, including:
Oxidation: Sempervirine nitrate can be oxidized to form corresponding oxides.
Reduction: It can be reduced to its parent alkaloid, sempervirine.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of sempervirine.
Reduction: Sempervirine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Sempervirine nitrate can be compared with other alkaloid nitrates such as:
- Chelidonine nitrate
- Chelerythrine nitrate
- Coptisine nitrate
Uniqueness
Sempervirine nitrate is unique due to its specific interaction with the Wnt/β-catenin and Akt/mTOR pathways, which are critical in cancer cell regulation. This distinguishes it from other alkaloid nitrates that may not target these pathways as effectively.
Similar Compounds
- Chelidonine nitrate : Known for its anti-cancer properties, particularly in leukemia cells.
- Chelerythrine nitrate : Studied for its potential as a protein kinase C inhibitor.
- Coptisine nitrate : Investigated for its antimicrobial and anti-inflammatory effects.
特性
IUPAC Name |
nitric acid;16,17,18,19-tetrahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUCQNAZVURGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417707 | |
| Record name | Sempervirine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-46-4 | |
| Record name | Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sempervirine, nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sempervirine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5436-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Sempervirine nitrate impact the circadian clock protein, Period 2 (Per2)?
A: Sempervirine nitrate is a specific inhibitor of the E3 ubiquitin ligase Mdm2 []. Mdm2 targets Per2 for ubiquitination, marking it for degradation. By inhibiting Mdm2, Sempervirine nitrate prevents Per2 ubiquitination, leading to the accumulation of a stable pool of Per2 []. This accumulation can then affect the period length of the circadian clock.
Q2: How does the timing of Sempervirine nitrate treatment affect the circadian clock?
A: Research shows that the timing of Sempervirine nitrate treatment is crucial for its effect on the circadian clock. In a study using mouse embryonic fibroblast (MEF) cells, inhibition of Mdm2 by Sempervirine nitrate only caused a phase advance in the circadian rhythm when applied during the Per2 degradation phase []. This suggests that Mdm2's regulation of Per2, and thus the impact of Sempervirine nitrate, is most critical during specific periods of the circadian cycle.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


